1-Phenylcyclohexanecarbonitrile molecular structure
1-Phenylcyclohexanecarbonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-Phenylcyclohexanecarbonitrile
Introduction
1-Phenylcyclohexanecarbonitrile (PCC), with the chemical formula C₁₃H₁₅N, is a significant organic compound primarily recognized as a direct precursor in the synthesis of Phencyclidine (PCP) and its analogs.[1][2][3] Its molecular structure, characterized by a cyclohexane ring geminally disubstituted with a phenyl group and a nitrile group, dictates its chemical reactivity and physical properties. This guide provides a comprehensive analysis of the molecular architecture of 1-Phenylcyclohexanecarbonitrile, delving into its spectroscopic signature, conformational dynamics, and synthesis. The content is tailored for researchers and professionals in medicinal chemistry, pharmacology, and forensic science who require a detailed understanding of this controlled substance precursor.
Molecular Identity and Physicochemical Properties
1-Phenylcyclohexanecarbonitrile is a disubstituted cyclohexane. The core structure consists of a cyclohexane ring where one carbon atom is bonded to both a phenyl group (-C₆H₅) and a nitrile group (-C≡N).
| Property | Value | Source |
| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile | [4] |
| CAS Number | 2201-23-2 | [4][5][6][7] |
| Molecular Formula | C₁₃H₁₅N | [4][5][6] |
| Molecular Weight | 185.27 g/mol | [4][6] |
| Appearance | Transparent colorless to light brown liquid | [7] |
| Boiling Point | 141°C at 7 mmHg | [7] |
dot graph "1_Phenylcyclohexanecarbonitrile_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: 2D structure of 1-Phenylcyclohexanecarbonitrile.
Spectroscopic and Spectrometric Characterization
The elucidation of the molecular structure of 1-Phenylcyclohexanecarbonitrile relies on a combination of spectroscopic techniques that probe its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is characterized by two main regions. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The ten protons of the cyclohexane ring resonate in the upfield region (δ 1.5-2.5 ppm), often as a complex and broad series of multiplets due to intricate spin-spin coupling and conformational dynamics.[8]
-
¹³C NMR: The carbon NMR spectrum provides evidence for all 13 carbon atoms in unique chemical environments. Key signals include the nitrile carbon (δ ~120-125 ppm), the quaternary carbon C1 (δ ~45-55 ppm), multiple signals for the aromatic carbons of the phenyl ring (δ ~125-145 ppm), and distinct signals for the five CH₂ groups of the cyclohexane ring (δ ~25-40 ppm).[4]
| Data Type | Expected Chemical Shifts / Signals |
| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 1.5-2.5 (m, 10H, Cyclohexane-H) |
| ¹³C NMR | δ 125-145 (Ar-C), δ 120-125 (C≡N), δ 45-55 (Quaternary C), δ 25-40 (Cyclohexane CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
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Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band appears in the range of 2220-2260 cm⁻¹, which is characteristic of the nitrile functional group.[4]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ indicate the C-H stretching vibrations of the phenyl ring.
-
Aliphatic C-H Stretch: Strong absorption bands below 3000 cm⁻¹ correspond to the C-H stretching of the sp³-hybridized carbons in the cyclohexane ring.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Nitrile (C≡N) | 2220 - 2260 (sharp, medium) |
| Aromatic C-H | 3010 - 3100 (medium) |
| Aliphatic C-H | 2850 - 2960 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 185).
-
Fragmentation: Common fragmentation pathways include the loss of the nitrile group (-CN) and cleavage of the cyclohexane ring, leading to various daughter ions that help confirm the overall structure.
Conformational Analysis
The non-planar nature of the cyclohexane ring is a critical aspect of the molecule's three-dimensional structure. Like unsubstituted cyclohexane, the ring in 1-Phenylcyclohexanecarbonitrile exists predominantly in a chair conformation to minimize angular and torsional strain.[9][10]
For a 1,1-disubstituted cyclohexane, the two substituents are attached to the same carbon atom (C1). This carbon has one axial and one equatorial bond. The molecule undergoes rapid ring inversion (chair-flip) at room temperature, interconverting the two possible chair conformers. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial.
The conformational equilibrium is dictated by steric hindrance. The bulkier of the two substituents will preferentially occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[10][11] In 1-Phenylcyclohexanecarbonitrile, the phenyl group is significantly larger than the linear nitrile group. Consequently, the equilibrium heavily favors the conformer where the phenyl group is in the equatorial position and the nitrile group is in the axial position.
dot graph Conformational_Equilibrium { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Conformational equilibrium of 1-Phenylcyclohexanecarbonitrile.
Synthesis and Chemical Reactivity
1-Phenylcyclohexanecarbonitrile is a crucial intermediate, and its synthesis is a key step in the production of illicit substances.
Experimental Protocol: Synthesis
A common laboratory synthesis involves the reaction of cyclohexanone with potassium cyanide and aniline hydrochloride, which generates an α-aminonitrile that is then deaminated. A more direct and frequently cited clandestine method involves the reaction between phenylmagnesium bromide (a Grignard reagent) and 1-piperidinocyclohexanecarbonitrile.[2][3] Note that 1-piperidinocyclohexanecarbonitrile is also often abbreviated as PCC, which can lead to confusion.
Step-by-Step Synthesis via Grignard Reaction:
-
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction: A solution of 1-piperidinocyclohexanecarbonitrile in an anhydrous solvent (e.g., diethyl ether or THF) is slowly added to the prepared Grignard reagent at reduced temperature.
-
Workup: The reaction mixture is quenched by carefully adding an aqueous acid solution (e.g., ammonium chloride or dilute HCl).
-
Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude 1-Phenylcyclohexanecarbonitrile can be purified by vacuum distillation.
Reactivity: Conversion to Phencyclidine (PCP)
The primary chemical significance of 1-Phenylcyclohexanecarbonitrile is its role as the penultimate precursor to PCP. This is achieved by reacting it with another Grignard reagent, specifically piperidinemagnesium bromide. This reaction replaces the nitrile group with a piperidine ring to form the final PCP molecule.
Conclusion
The molecular structure of 1-Phenylcyclohexanecarbonitrile is well-defined by its constituent phenyl, cyclohexyl, and nitrile moieties. Its three-dimensional architecture is dominated by the chair conformation of the cyclohexane ring, with a strong preference for the bulky phenyl group to occupy the equatorial position. This structural understanding, corroborated by spectroscopic data, is essential for its identification, synthesis, and for comprehending its reactivity as a key precursor in the synthesis of phencyclidine. The technical details provided in this guide serve as a foundational reference for professionals engaged in chemical analysis and drug development.
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